molecular formula C21H21N5O2 B2759897 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 359905-29-6

7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2759897
CAS No.: 359905-29-6
M. Wt: 375.432
InChI Key: QLVFOSJNEFWTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the linear formula C21H21N5O2 . It has a molecular weight of 375.434 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Structural Analysis and Molecular Geometry

A study by Karczmarzyk et al. (1995) provides a detailed structural analysis of a closely related compound, highlighting the typical geometry of the purine system and the conformation of its substituents. This research sheds light on the molecular geometry and the interaction between different groups attached to the purine core, which is crucial for understanding the compound's chemical behavior and potential applications in drug design Karczmarzyk, Z., Karolak‐Wojciechowska, J., & Pawłowski, M. (1995). Acta Crystallographica Section C-crystal Structure Communications.

Potential Therapeutic Applications

Antidepressant and Anxiolytic Properties

Chłoń-Rzepa et al. (2013) explored new 8-aminoalkyl derivatives of purine-2,6-dione, demonstrating potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. This study indicates the possibility of using derivatives of 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in designing drugs with antidepressant and anxiolytic effects, showcasing the compound's relevance in psychotropic medication research Chłoń-Rzepa, G., et al. (2013). Pharmacological reports: PR.

Analgesic and Anti-inflammatory Effects

Another study by Zygmunt et al. (2015) investigates the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. The findings suggest that certain derivatives exhibit significant analgesic activity, highlighting the potential application of the compound in developing new analgesic and anti-inflammatory agents Zygmunt, M., et al. (2015). Pharmacological reports: PR.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

7-benzyl-8-(benzylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-24-18-17(19(27)25(2)21(24)28)26(14-16-11-7-4-8-12-16)20(23-18)22-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVFOSJNEFWTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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